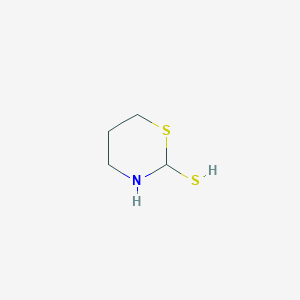
(2S)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxylic acid is a complex organic compound that features a thiophene ring, a sulfonyl group, and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxylic acid typically involves the condensation of thiophene derivatives with pyrrolidine-2-carboxylic acid under specific conditions. One common method includes the use of sulfonyl chlorides in the presence of a base to introduce the sulfonyl group onto the thiophene ring. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high yield and purity.
化学反応の分析
Types of Reactions
(2S)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(2S)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, such as organic semiconductors and corrosion inhibitors.
作用機序
The mechanism of action of (2S)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, further influencing their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the sulfonyl and pyrrolidine groups, making it less versatile in terms of reactivity and applications.
Pyrrolidine-2-carboxylic acid: Does not contain the thiophene and sulfonyl groups, limiting its potential interactions and biological activities.
Sulfonylpyrrolidine derivatives: These compounds may have similar sulfonyl and pyrrolidine groups but lack the thiophene ring, affecting their overall properties and applications.
Uniqueness
(2S)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxylic acid is unique due to the combination of the thiophene ring, sulfonyl group, and pyrrolidine ring. This unique structure allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
(2S)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S2/c11-9(12)7-3-1-5-10(7)16(13,14)8-4-2-6-15-8/h2,4,6-7H,1,3,5H2,(H,11,12)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTQCMVKWAKECO-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)S(=O)(=O)C2=CC=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(6-methylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2749909.png)
![6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride](/img/structure/B2749910.png)
![2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-cyclopentylacetamide](/img/structure/B2749914.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2749917.png)







![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3-methoxybenzamide](/img/structure/B2749926.png)
![9-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2749928.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide](/img/structure/B2749929.png)
